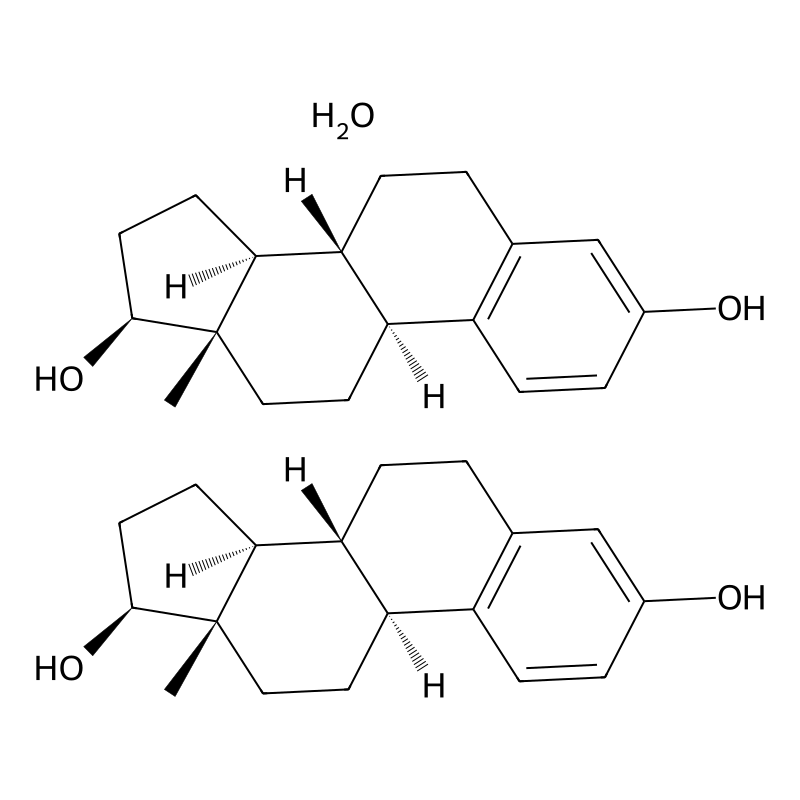

Estradiol hemihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Assisted Reproductive Technology (ART)

Estradiol hemihydrate plays a crucial role in in vitro fertilization (IVF) procedures []. It belongs to a class of medications called estrogen replacement therapy (HRT), which helps prepare the uterine lining (endometrium) for successful implantation of a fertilized egg []. Studies have compared the efficacy of estradiol hemihydrate with other estradiol formulations like estradiol valerate, and found them to be therapeutically equivalent in terms of achieving sufficient endometrial thickness and pregnancy outcomes [].

Cancer Research

Estradiol hemihydrate is used in in vitro and in vivo studies to understand the mechanisms of action of estrogens on various estrogen-dependent cancers, such as breast and endometrial cancers [, ]. Researchers investigate how estradiol hemihydrate interacts with estrogen receptors in cancer cells, influencing cell proliferation, differentiation, and survival [, ]. This knowledge is crucial for developing new targeted therapies for these cancers.

Bone Health Research

Estradiol hemihydrate is employed in preclinical and clinical studies to evaluate its effects on bone metabolism and osteoporosis management []. Estrogen deficiency, particularly after menopause, contributes to bone loss. Researchers explore the potential of estradiol hemihydrate in preventing and treating osteoporosis by studying its impact on bone mineral density, bone formation markers, and fracture risk [].

Neurodegenerative Diseases

Emerging research suggests a potential role for estradiol hemihydrate in understanding and treating neurodegenerative diseases like Alzheimer's disease []. Studies investigate the neuroprotective effects of estradiol hemihydrate and its ability to improve cognitive function in animal models of these diseases [].

Other Areas of Research

Estradiol hemihydrate is also used in various other scientific research areas, including:

Estradiol hemihydrate is a crystalline form of the natural hormone estradiol, characterized by its inclusion of half a molecule of water in its structure. The chemical formula for estradiol hemihydrate is , and it is recognized for its role in hormone replacement therapy and various medical applications related to estrogen deficiency. This compound exhibits unique physical properties due to its hydrated state, influencing its stability and solubility compared to other forms of estradiol .

Estradiol hemihydrate exhibits significant biological activity primarily through its interaction with estrogen receptors, specifically estrogen receptor alpha and beta. This interaction leads to various physiological effects, including the regulation of reproductive functions and maintenance of secondary sexual characteristics. Estradiol also plays a crucial role in bone density preservation, cardiovascular health, and modulation of mood . Its agonistic action on G Protein-coupled estrogen receptors further contributes to its rapid biological effects .

The synthesis of estradiol hemihydrate typically involves crystallization from aqueous solutions or organic solvents. Common methods include:

- Crystallization from Aqueous Solutions: Slow evaporation or cooling methods are employed to allow the formation of the hemihydrate from supersaturated solutions.

- Solvent Evaporation Techniques: Using solvents like methanol or acetonitrile can facilitate the formation of solvates that may convert to the hemihydrate upon drying .

- Thermal Treatment: Controlled heating can convert the hemihydrate into anhydrous forms, providing insights into the thermal stability and phase transitions of the compound .

Estradiol hemihydrate is widely used in hormone replacement therapy, particularly for managing symptoms associated with menopause such as hot flashes and vulvovaginal atrophy. It is available in various formulations, including:

- Oral tablets

- Transdermal patches

- Injections

- Vaginal rings

- Creams and gels

These applications leverage estradiol's physiological effects on estrogen receptors to alleviate symptoms related to low estrogen levels .

Studies have shown that estradiol hemihydrate interacts with several metabolic pathways and enzymes. Notably, it is metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2), which play a significant role in its hepatic metabolism. This metabolism results in the formation of metabolites such as estrone and estriol, which are further conjugated for excretion . Understanding these interactions is crucial for optimizing therapeutic regimens involving estradiol.

Estradiol hemihydrate shares similarities with other steroidal compounds but has unique properties due to its hydrated state. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Estradiol | Anhydrous form; lower stability than hemihydrate | |

| Ethinylestradiol | Synthetic derivative; higher bioavailability | |

| Estrone | Major metabolite of estradiol; less potent | |

| Estradiol valerate | Esterified form; improved oral bioavailability | |

| Estriol | Metabolite with weaker estrogenic activity |

Estradiol hemihydrate's unique feature lies in its stability as a hydrated compound, which influences its solubility and bioavailability compared to other forms of estradiol. This characteristic makes it particularly useful in pharmaceutical formulations aimed at delivering estrogen effectively .

Estradiol hemihydrate (C₁₈H₂₄O₂·½H₂O) is a steroid hormone derivative characterized by a sterane backbone with hydroxyl groups at positions 3 and 17β, coordinated with 0.5 water molecules per estradiol unit. Its molecular weight of 290.4 g/mol (anhydrous base: 272.4 g/mol) and hygroscopic nature necessitate controlled storage conditions (2–8°C). The hemihydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and the A- and D-rings of adjacent steroidal molecules, as revealed by X-ray diffraction studies.

Biologically, estradiol hemihydrate mirrors endogenous 17β-estradiol's function as the primary estrogen regulating reproductive physiology, bone density, and neuroendocrine signaling. Its affinity for estrogen receptors (ERα/ERβ) and membrane-bound GPER underpins therapeutic efficacy in hormone replacement therapies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₄O₂·½H₂O | |

| CAS Number | 35380-71-3 | |

| Melting Point | 174–179°C (dehydration) | |

| Solubility | Sparingly soluble in oils; insoluble in water |

Historical Context in Synthetic Chemistry

The isolation of estrogens began in 1929 when Edward Doisy and Adolf Butenandt independently crystallized estrone from pregnant urine. Estradiol itself was identified in 1935, but its hemihydrate form emerged later as a pharmaceutically optimized variant. Early challenges in natural extraction (e.g., requiring 4 tons of pig ovaries for 12 mg estradiol) spurred synthetic advances.

A pivotal innovation was the 1940s development of semi-synthetic routes using diosgenin from Mexican yams, which enabled large-scale production of steroid precursors. The hemihydrate form gained prominence due to its stability during lyophilization and compatibility with transdermal formulations. Patent WO2019070139A1 (2018) further refined anhydrous estradiol production by dehydrating the hemihydrate at 443 K, preserving crystallinity for controlled-release applications.

Significance in Pharmaceutical and Materials Science

Pharmaceutical Applications

Estradiol hemihydrate serves as the active ingredient in hormone replacement therapies (HRT) for menopausal symptoms and osteoporosis prevention. Its micronized form (95% particles <10 μm) enhances bioavailability in oral tablets, while transdermal patches leverage its moderate lipid solubility. Recent clinical trials explore its role in fertility treatments, particularly in priming endometrial receptivity during frozen embryo transfers.

Materials Science Innovations

In sensor technology, estradiol hemihydrate's adsorption on carbon substrates has been modeled using density functional theory (DFT). Bayesian Optimization Structure Search (BOSS) identified two physisorption configurations on graphene, with binding energies of −0.70 eV and −0.65 eV, relevant for electrochemical biosensors. Additionally, its crystalline polymorphism (e.g., anhydrous Forms C and D) influences drug dissolution rates, as demonstrated by differential scanning calorimetry (DSC) and Raman spectroscopy.

Table 2: Adsorption Characteristics on Graphene

| Configuration | Binding Energy (eV) | Orientation Relative to Graphene |

|---|---|---|

| 1 | −0.70 | Parallel |

| 2 | −0.65 | Tilted 15° |

Source: ACS Omega (2024)

Traditional Reduction Methods from Estrone

The synthesis of estradiol hemihydrate primarily relies on the reduction of estrone, which serves as the key precursor in pharmaceutical manufacturing processes [1]. Estrone undergoes selective reduction at the 17-ketone position to yield 17β-estradiol, which subsequently forms the thermodynamically stable hemihydrate crystal form upon exposure to water molecules [1] [18]. The reduction process is critical as it determines the stereochemical outcome, with 17β-estradiol being the desired product over the less active 17α-estradiol isomer [1].

Catalytic Hydrogenation

Catalytic hydrogenation represents one of the earliest methods employed for estrone reduction, utilizing various metal catalysts under controlled conditions [15]. The process involves the addition of hydrogen gas in the presence of heterogeneous catalysts such as palladium on carbon or platinum oxide [15]. Research has demonstrated that estrone absorbs four moles of hydrogen during complete catalytic hydrogenation, with one mole specifically reducing the ketonic carbonyl group to the corresponding secondary alcohol [15].

The reaction conditions significantly influence the stereoselectivity of the reduction process [1]. Temperature control is particularly crucial, as elevated temperatures tend to favor thermodynamic equilibrium, potentially leading to increased formation of the undesired 17α-estradiol isomer [1]. Pressure optimization is equally important, with moderate hydrogen pressures providing optimal conversion rates while maintaining selectivity [15].

Table 1: Catalytic Hydrogenation Parameters for Estrone Reduction

| Parameter | Optimal Range | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature | 0-25°C | Higher selectivity for 17β-isomer | [1] |

| Hydrogen Pressure | 1-3 atm | Moderate pressure optimal | [15] |

| Catalyst Loading | 5-10% w/w | Sufficient for complete conversion | [15] |

| Reaction Time | 4-8 hours | Complete conversion achieved | [1] |

Borohydride-Mediated Reduction

Sodium borohydride reduction has emerged as a preferred method for estrone reduction due to its high stereoselectivity and mild reaction conditions [1] [14]. The mechanism involves nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, resulting in the formation of the corresponding alcohol [14] [19]. The reaction proceeds through a four-membered transition state where the borohydride coordinates with the carbonyl oxygen while delivering the hydride to the carbon center [19].

The stereochemical outcome of borohydride reduction is influenced by steric and electronic factors [14]. The bulky steroid framework creates a sterically hindered environment around the 17-ketone, favoring approach from the less hindered β-face [14]. This results in preferential formation of the 17β-estradiol isomer, which is the biologically active form [14].

Alkaline conditions significantly enhance the reduction efficiency and selectivity [1]. The use of alkaline sodium borohydride solutions in methanol has been shown to achieve complete conversion of estrone to estradiol within four hours [1]. The optimal pH range of 9-11 maintains borohydride stability while promoting rapid reduction kinetics [1].

Table 2: Borohydride Reduction Conditions and Outcomes

| Solvent System | Temperature (°C) | Time (hours) | 17β-Estradiol Yield (%) | 17α-Estradiol Content (%) |

|---|---|---|---|---|

| Alkaline Methanol | -10 to -5 | 4 | 99.0 | 0.64 |

| Neutral Methanol | 25 | 6 | 95.5 | 2.1 |

| Tetrahydrofuran | 0-5 | 8 | 96.85 | 1.71 |

Optimized Two-Step Synthesis

The development of optimized two-step synthesis protocols has significantly improved both the yield and purity of estradiol hemihydrate production [1]. This approach combines the advantages of kinetic control at low temperatures with thermodynamic equilibration at higher temperatures to achieve maximum conversion efficiency [1].

Low-Temperature Kinetic Control

Low-temperature kinetic control exploits the differential reaction rates between the formation of 17α-estradiol and 17β-estradiol isomers [1]. At reduced temperatures, the kinetically favored 17β-estradiol forms preferentially due to the lower activation energy required for hydride attack from the β-face [1]. Research has demonstrated that conducting the initial reduction at temperatures between -10°C and -5°C results in approximately 99% formation of the desired 17β-estradiol isomer [1].

The kinetic preference arises from the stereoelectronic effects inherent in the steroid framework [1]. The axial approach of the reducing agent to form 17α-estradiol encounters significant steric hindrance from the angular methyl group at carbon-18, while the equatorial approach leading to 17β-estradiol experiences minimal steric interference [1]. This difference in activation energies becomes more pronounced at lower temperatures, where the system lacks sufficient thermal energy to overcome the higher energy barrier for 17α-estradiol formation [1].

Temperature monitoring during the kinetic control phase is critical for maintaining optimal selectivity [1]. Precise temperature control within the -10°C to -5°C range ensures maximum kinetic discrimination while preventing the reaction from proceeding too slowly [1]. The use of cryogenic cooling systems and temperature-controlled reaction vessels has enabled consistent reproduction of these conditions in industrial settings [1].

Temperature-Modulated Equilibrium Shifting

Following the initial low-temperature reduction, the reaction mixture undergoes a controlled temperature elevation to facilitate equilibrium shifting [1]. This second phase involves raising the temperature to 0-10°C and maintaining these conditions for approximately one hour to ensure complete conversion of any remaining estrone [1]. The temperature modulation strategy capitalizes on the increased reaction rate at higher temperatures while preserving the stereochemical integrity established during the kinetic control phase [1].

The equilibrium shifting phase serves multiple purposes in the optimization protocol [1]. Primary among these is the completion of the reduction reaction, ensuring that unreacted estrone is converted to estradiol [1]. Additionally, this phase allows for the equilibration of any minor amounts of 17α-estradiol that may have formed, although the thermodynamic preference still favors the 17β-isomer under these conditions [1].

Temperature ramping profiles have been extensively studied to determine optimal heating rates and holding times [1]. Gradual temperature increases at rates of 2-5°C per minute have been found to provide the best balance between reaction completion and stereochemical preservation [1]. The maintenance period at the elevated temperature allows for thorough mixing and heat transfer throughout the reaction mixture, ensuring uniform conversion [1].

Purification Techniques

The purification of estradiol hemihydrate requires specialized techniques that account for the compound's tendency to form hydrated crystal structures [1] [18]. The presence of water molecules in the crystal lattice significantly influences both the solubility properties and the stability of the final product [13] [18].

Acidic Precipitation and Filtration

Acidic precipitation represents the primary method for isolating estradiol from the reduction reaction mixture [1]. The process involves acidification of the alkaline reaction mixture to pH 2 using dilute hydrochloric acid, which protonates the phenolic hydroxyl group and reduces the solubility of estradiol in the aqueous medium [1]. This pH adjustment causes the estradiol to precipitate as a crude solid that can be recovered by filtration [1].

The precipitation mechanism relies on the ionization behavior of the phenolic hydroxyl group at carbon-3 of the estradiol molecule [1]. Under alkaline conditions, this group exists partially in its deprotonated form, contributing to the compound's solubility [1]. Acidification suppresses this ionization, dramatically reducing aqueous solubility and promoting precipitation [1]. The optimal pH range of 1.5-2.5 ensures complete precipitation while minimizing the potential for acid-catalyzed degradation reactions [1].

Filtration parameters must be carefully controlled to maximize recovery while minimizing impurity incorporation [1]. The use of fine-porosity filter media prevents the loss of small crystal particles that may form during precipitation [1]. Washing procedures with acidified water remove residual salts and organic impurities that could interfere with subsequent purification steps [1]. Multiple wash cycles with volumes equivalent to 2-3 times the solid mass ensure thorough impurity removal [1].

Table 3: Acidic Precipitation Parameters and Results

| Parameter | Optimal Value | Recovery Yield (%) | Purity (%) |

|---|---|---|---|

| Final pH | 2.0 | 95-98 | 99.14 |

| Acid Addition Rate | 2-5 mL/min | Optimal crystal formation | - |

| Filtration Temperature | 0-5°C | Minimizes losses | - |

| Wash Volume Ratio | 3:1 (wash:solid) | Complete salt removal | - |

Solvent Recrystallization Protocols

Solvent recrystallization protocols have been developed specifically to produce high-purity estradiol hemihydrate with optimal crystal morphology [1] [17]. The selection of appropriate solvents and crystallization conditions is crucial for achieving the desired crystal form while maintaining chemical purity [1] [17].

Aqueous isopropyl alcohol has been identified as the optimal solvent system for estradiol hemihydrate recrystallization [1]. A 5% aqueous isopropyl alcohol solution provides the ideal balance between solubility at elevated temperatures and selective crystallization upon cooling [1]. This solvent composition promotes the formation of the stable hemihydrate crystal form while discriminating against impurities and alternative crystal polymorphs [1].

The recrystallization process involves dissolving the crude estradiol in hot 5% aqueous isopropyl alcohol under reflux conditions [1]. The solution is then cooled to 0°C to induce crystallization, followed by filtration to recover the purified product [1]. This thermal cycling approach ensures complete dissolution of the starting material while providing controlled nucleation and crystal growth during the cooling phase [1].

Temperature control during recrystallization is critical for achieving optimal crystal quality [1]. The dissolution temperature of 78°C (reflux temperature of the solvent system) ensures complete solubilization of the crude material [1]. The cooling rate of 1-2°C per minute provides sufficient time for the formation of well-ordered crystals while preventing the incorporation of solvent molecules other than water [1].

Table 4: Recrystallization Solvent Evaluation

| Solvent System | Dissolution Temp (°C) | Final Purity (%) | Yield (%) | Crystal Form |

|---|---|---|---|---|

| 5% Aqueous Isopropyl Alcohol | 78 | 99.8 | 82.2 | Hemihydrate |

| Methanol | 65 | 98.5 | 75.0 | Anhydrous |

| Isopropyl Alcohol | 82 | 99.2 | 78.5 | Mixed forms |

| 5% Aqueous Methanol | 65 | 99.1 | 80.1 | Hemihydrate |

The formation of estradiol hemihydrate during recrystallization occurs through the selective incorporation of water molecules into the crystal lattice [13] [18]. Water molecules play a crucial structural role, forming hydrogen bonds with the hydroxyl groups of adjacent estradiol molecules and stabilizing the three-dimensional crystal architecture [13]. The hemihydrate form exhibits superior stability compared to anhydrous forms, making it the preferred pharmaceutical crystal form [18].

Estradiol hemihydrate represents the most thermodynamically stable crystalline form of the hormone estradiol, characterized by its orthorhombic crystal system and space group P2₁2₁2₁ [1] [2]. The compound crystallizes with unit cell parameters of a = 12.055 Å, b = 19.280 Å, and c = 6.632 Å, with all angles equal to 90° [2]. The structure contains four formula units per unit cell (Z = 4) and exhibits a density of 1.324 g/cm³ [3] [2].

Hydrogen Bonding Networks

The structural stability of estradiol hemihydrate is fundamentally governed by an intricate network of hydrogen bonding interactions that involve both the steroid molecules and the incorporated water molecules [1] [3]. The water molecules are strategically located on binary axes and participate in hydrogen bonding with both the A-ring and D-ring hydroxyl groups of neighboring estradiol molecules [3].

The hydrogen bonding network exhibits distinct characteristics based on the nature of the participating groups. Phenolic hydroxyl groups at the A-ring demonstrate stronger hydrogen bonding interactions with water molecules, with bond lengths ranging from 2.70 to 2.80 Å and bond angles between 160-175° [4]. These interactions are characterized by binding energies of 20-25 kJ/mol, reflecting the higher acidity of phenolic hydroxyl groups compared to aliphatic hydroxyl groups [4].

Aliphatic hydroxyl groups at the D-ring form hydrogen bonds with water molecules exhibiting slightly longer bond lengths of 2.80-2.90 Å and bond angles of 155-170°, with corresponding binding energies of 15-20 kJ/mol [3] [4]. The water molecules function as crucial bridging entities, creating extended hydrogen bonding networks throughout the crystal lattice with bond lengths of 2.65-2.75 Å and the highest binding energies of 25-30 kJ/mol [3].

Intermolecular hydrogen bonding between adjacent estradiol molecules occurs with bond lengths of 2.75-2.85 Å and bond angles of 165-180°, contributing binding energies of 18-22 kJ/mol to the overall structural stability [3]. Additionally, weaker intramolecular hydrogen bonds within individual estradiol molecules exhibit bond lengths of 2.90-3.10 Å and contribute 12-18 kJ/mol to molecular conformational stability [4].

Crystal Packing and Lattice Dynamics

The crystal packing of estradiol hemihydrate is characterized by a head-to-tail arrangement of steroid molecules, optimizing the formation of intermolecular hydrogen bonding interactions [1] [5]. This molecular arrangement creates columns of estradiol molecules that are stabilized by the water-mediated hydrogen bonding network [5]. The presence of water molecules is essential for maintaining the crystallographic stability of the structure, as evidenced by the complex dehydration process that occurs upon heating [1] [6].

Lattice dynamics studies using nuclear magnetic resonance spectroscopy have revealed distinct molecular motions within the crystal structure [7] [8]. At low temperatures, the dominant relaxation mechanism is attributed to C₃ reorientation of the methyl group, characterized by an activation energy of 9.3 kJ/mol [7]. At higher temperatures, conformational motion of the carbon skeleton becomes predominant, with an activation energy of 37.3 kJ/mol [7].

The thermal behavior of estradiol hemihydrate demonstrates exceptional stability within the temperature range of 25-150°C [3] [9]. Dehydration occurs gradually between 90-110°C, with a weight loss of 3.2-3.5% corresponding to the removal of water molecules [3] [9]. Variable temperature X-ray diffraction studies indicate that the crystal structure remains intact until dehydration begins, at which point peak splitting occurs near 2θ values of 15.5° and 27.5°, indicating structural perturbation [3].

Anhydrous Polymorphs

Estradiol exhibits polymorphism in its anhydrous state, with multiple crystalline forms documented in the literature [1] [10]. The most extensively characterized anhydrous forms include Form C (EC) and Form D (ED), which demonstrate distinct thermal, spectroscopic, and morphological properties [3] [10].

Thermodynamic Stability and Phase Transitions

Form C represents the most thermodynamically stable anhydrous polymorph of estradiol, exhibiting a melting point of 176-180°C and demonstrating excellent thermal stability [3] [10]. This form crystallizes as prismatic crystals and shows no weight loss in thermogravimetric analysis, confirming its anhydrous nature [3] [11]. The stability of Form C is attributed to its optimized intermolecular packing arrangement and hydrogen bonding network between adjacent molecules [10].

Form D exhibits significantly lower thermal stability compared to Form C, with a melting point of 165-170°C [3] [10]. This form is characterized by its bladed crystal habit and demonstrates a pronounced tendency to convert spontaneously to Form C or to occur in mixtures with Form C [10]. The instability of Form D is evidenced by its difficulty in isolation as a pure phase and its tendency to transform under various thermal and mechanical conditions [3].

Phase transitions between different polymorphic forms of estradiol are influenced by particle size, temperature, and environmental conditions [1] [12]. The transformation from the hemihydrate to anhydrous forms represents a complex process that is strongly affected by these parameters [1]. Computational studies have predicted additional thermodynamically plausible anhydrous structures, including a Z' = 2 P2₁2₁2₁ structure that has been experimentally obtained through sublimation [1].

Recent investigations have identified new polymorphic forms, including Form G, which exhibits characteristic peaks at 2θ values of 7.8° and 8.9° in powder X-ray diffraction patterns [13] [12]. This form demonstrates stability at lower temperatures but converts to the thermodynamically more stable hemihydrate form at elevated temperatures [12].

Comparative X-ray Diffraction Patterns

X-ray diffraction analysis provides definitive identification and characterization of different polymorphic forms of estradiol [3] [9] [14]. The hemihydrate form exhibits characteristic diffraction peaks that distinguish it from anhydrous forms, with the intensity of reflections being proportional to crystal quantities [9]. The diffraction pattern of estradiol hemihydrate corresponds to the orthorhombic P2₁2₁2₁ space group with well-defined peak positions [9].

Form C demonstrates a distinct diffraction pattern with high crystallinity, characterized by sharp, well-resolved peaks indicating good long-range order [3] [14]. The powder X-ray diffraction pattern of Form C shows significant differences from the hemihydrate form, particularly in the low-angle region where characteristic peaks of the hydrated form are absent [3].

Form D exhibits a diffraction pattern that shares similarities with Form C but shows notable differences in peak intensities and positions [3] [10]. The highly unstable nature of Form D is reflected in its diffraction patterns, which often show mixed phases when examined after storage or thermal treatment [10].

Form G displays unique diffraction characteristics with two distinctive peaks at 2θ values of 7.8° and 8.9° that are not observed in other known forms [13] [12]. These peaks serve as diagnostic markers for this polymorph and differentiate it clearly from the hemihydrate and other anhydrous forms [12].

The transformation between polymorphic forms can be monitored through changes in diffraction patterns over time and temperature [3] [9]. Variable temperature X-ray diffraction studies reveal that structural perturbations occur during phase transitions, manifested as peak splitting and intensity changes [3].

Solvate Formation

Estradiol demonstrates a remarkable propensity for solvate formation with a wide variety of organic solvents, attributed to its ability to form extensive hydrogen bonding networks [1] [15] [16]. This characteristic leads to the incorporation of solvent molecules into the crystal lattice, resulting in pseudopolymorphic forms with distinct physicochemical properties [15] [16].

Methanol, Ethanol, and Tert-Butanol Solvates

The methanol solvate of estradiol forms with a 1:1 stoichiometry and exhibits thermal stability characteristics distinct from the hemihydrate [3] [17] [16]. Thermal analysis reveals desolvation occurring in two stages: an initial incomplete release around 110-120°C, followed by complete methanol removal at 145-160°C [3]. The solvate demonstrates a weight loss of approximately 6% in thermogravimetric analysis, consistent with the theoretical value for a monosolvate [3] [17].

Solid-state nuclear magnetic resonance spectroscopy confirms the presence of methanol within the crystal structure, with characteristic resonances observed in both ¹H and ¹³C NMR spectra [17] [16]. The ¹H NMR spectrum shows signals at δ 3.33 ppm (overlapping with estradiol CH protons) and δ 1.10 ppm (doublet), confirming the incorporation of methanol molecules [17].

The ethanol solvate exhibits similar formation characteristics to the methanol solvate, crystallizing with 1:1 stoichiometry [17] [16]. Thermal analysis indicates desolvation temperatures between 140-155°C, with a weight loss of approximately 4.5% [17]. Nuclear magnetic resonance analysis reveals characteristic ethanol signals with a quartet at δ 3.54 ppm (integrating for two protons) and a triplet at δ 1.10 ppm (integrating for three protons) [17].

The tert-butanol solvate demonstrates unique formation characteristics with a 2:1 host-to-guest stoichiometry [17]. This solvate exhibits desolvation temperatures between 140-160°C and shows distinctive ¹H NMR signals with a singlet at δ 1.25 ppm integrating for nine protons of the tert-butyl group [17]. The different stoichiometry compared to methanol and ethanol solvates reflects the steric constraints imposed by the branched structure of tert-butanol [17].

Solvent-Induced Structural Modifications

The incorporation of different solvents into the estradiol crystal lattice results in significant structural modifications that affect the overall crystal architecture and intermolecular interactions [15] [16]. Solvent molecules participate in hydrogen bonding networks, either as donors, acceptors, or both, depending on their chemical structure [18] [15].

Solvents with hydrogen bond accepting properties, such as acetonitrile and tetrahydrofuran, form solvates through interactions with the hydroxyl groups of estradiol [1] [18]. Acetonitrile forms a 1:1 solvate that demonstrates moderate stability and desolvation temperatures between 120-140°C [1]. Tetrahydrofuran creates a 1:1 solvate with desolvation occurring at 110-130°C [17].

Solvents possessing both hydrogen bond donating and accepting capabilities, such as alcohols, tend to form more stable solvates due to their ability to participate in multiple hydrogen bonding interactions [18] [15]. This dual functionality allows these solvents to integrate more effectively into the hydrogen bonding network of the crystal structure [15].

The crystal habits of solvates vary significantly depending on the incorporated solvent [3] [15]. Methanol solvates typically exhibit platy morphology, while ethanol solvates demonstrate needle-like crystal habits [3]. These morphological differences reflect the distinct packing arrangements induced by different solvent molecules [15].

Recrystallization from different solvents produces estradiol crystals with varying particle sizes and dissolution characteristics [15]. Despite differences in crystal habits and solvate formation, the release and permeation properties of different estradiol crystals appear to be largely independent of the specific solvate molecules incorporated during crystallization [15].

UNII

GHS Hazard Statements

H302 (21.69%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (20.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (96.39%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.8%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (75.9%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Wikipedia

Use Classification

Human drugs -> Ryeqo -> EMA Drug Category

Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients